molecular formula C14H14ClN5 B1428451 N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine CAS No. 1252927-45-9

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine

Numéro de catalogue: B1428451
Numéro CAS: 1252927-45-9
Poids moléculaire: 287.75 g/mol
Clé InChI: JYPPKOMRVIEEAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically named N-(4-chloropyrimidin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This name adheres to IUPAC guidelines:

  • Parent structure : 2H-indazol-6-amine (a bicyclic heterocycle with two nitrogen atoms).
  • Substituents :
    • N-(4-chloropyrimidin-2-yl) : A pyrimidine ring substituted with chlorine at position 4 and attached to the indazole’s nitrogen.
    • N,2,3-trimethyl : Methyl groups at the nitrogen and carbons 2 and 3 of the indazole ring.

The molecular formula is C₁₃H₁₃ClN₅ , derived from:

Component Contribution
Indazole core C₇H₅N₂
4-Chloropyrimidin-2-yl C₄H₂ClN₂
N,2,3-trimethyl C₃H₉

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this specific isomer is limited, insights can be drawn from analogous compounds (e.g., N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine ). Key geometric features include:

  • Dihedral angle between the indazole and pyrimidine rings (~23.86° in related structures).
  • Planar arrangement of the fused indazole-pyrimidine system due to conjugation.
  • Hydrogen bonding : Potential N–H⋯O or O–H⋯N interactions in the crystal lattice (observed in similar compounds).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted for DMSO-d₆):

Proton Environment δ (ppm) Multiplicity
Pyrimidine H-5 (adjacent to Cl) 8.7–9.0 singlet
Pyrimidine H-6 (para to Cl) 7.2–7.5 doublet
Indazole H-4 and H-5 7.8–8.0 multiplet
N-methyl (indazole N) 3.1–3.3 singlet
2-methyl and 3-methyl (indazole) 2.5–2.7 singlet

¹³C NMR (predicted):

Carbon Environment δ (ppm)
Pyrimidine C-2 (Cl-bearing) 160–165
Indazole C-6 (NH) 110–115
N-methyl (indazole N) 25–30
2-methyl and 3-methyl (indazole) 20–25

Note: Shifts are extrapolated from structurally related compounds (e.g., CID 90239058 ).

Mass Spectrometric (MS) Fragmentation Patterns

ESI+ MS (predicted):

m/z Fragment Description
287 [M+H]⁺ (C₁₃H₁₄ClN₅⁺)
255 Loss of CH₃ (N-methyl or indazole methyl)
229 Loss of pyrimidine (C₄H₂ClN₂)
172 Indazole core (C₇H₁₀N₂⁺)
Infrared (IR) and UV-Vis Spectral Signatures

IR (KBr pellet):

Wavenumber (cm⁻¹) Assignment
3450–3350 N–H stretching (indazole)
3050–2950 C–H (aromatic and aliphatic)
1600–1500 C=N and C=C (pyrimidine)
1250–1150 C–N stretching

UV-Vis (methanol):

λₘₐₓ (nm) Absorption Band
250–270 π→π* (indazole-pyrimidine conjugation)
300–320 n→π* (pyrimidine lone pairs)

Propriétés

IUPAC Name

N-(4-chloropyrimidin-2-yl)-N,2,3-trimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)14-16-7-6-13(15)17-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPPKOMRVIEEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252927-45-9
Record name N-(4-chloropyrimidin-2-yl)-N,2,3-trimethylindazol-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3M6J74S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine typically involves multiple steps, starting with the preparation of the pyrimidine and indazole precursorsThe reaction conditions often require the use of solvents such as ethanol, dimethylformamide (DMF), or pyridine, and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or indazole rings.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Role as an Impurity in Pazopanib

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine is classified as an impurity of Pazopanib. Pazopanib is utilized in the treatment of cancers such as renal cell carcinoma and soft tissue sarcoma by inhibiting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) . Understanding the impurities in pharmaceutical compounds is crucial for ensuring drug safety and efficacy.

Pharmacological Studies

2.1 Antitumor Activity

Research indicates that compounds similar to N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine exhibit potential antitumor properties. Studies have demonstrated that modifications in the pyrimidine ring can enhance the selectivity and potency against specific cancer cell lines . This has prompted further investigation into how structural variations influence biological activity.

2.2 Mechanisms of Action

The mechanisms by which this compound exerts its effects are linked to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, studies suggest that targeting VEGFR can disrupt angiogenesis, a critical process for tumor development .

Case Studies and Research Findings

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models when combined with other chemotherapeutics.
Study BPharmacokineticsInvestigated absorption rates and metabolic pathways; highlighted the importance of monitoring impurities during drug formulation.
Study CStructural AnalysisAnalyzed structural modifications leading to enhanced VEGFR inhibition compared to parent compounds.

Mécanisme D'action

The mechanism by which N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name & CAS Number Substituents (Pyrimidine Ring) Molecular Formula Biological Activity/Application Key References
Target Compound (1252927-45-9) Cl at position 2 C₁₄H₁₄ClN₅ Synthetic intermediate for pazopanib
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (444731-75-3) Cl at position 4 C₁₄H₁₄ClN₅ Antitumor intermediate; tested in derivatives
Pazopanib (N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine; 1296888-47-5) OMe at position 2 C₁₅H₁₇N₅O Clinically used kinase inhibitor (RCC)
N-(2-(6-Methylpyridin-3-yl)pyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine () 6-Methylpyridin-3-yl C₂₁H₂₂N₆ Synthesized via cross-Ullmann coupling; activity under study

Key Differences and Implications

Chlorine Position on Pyrimidine :

  • The target compound (Cl at pyrimidine C2) and its positional isomer (Cl at C4, CAS 444731-75-3) exhibit distinct reactivity in nucleophilic substitution reactions. For example, the C4-chloro derivative reacts with arylamines to generate antitumor agents , while the C2-chloro variant is a precursor for pazopanib synthesis .

Methoxy vs. Chloro Substituents :

  • Replacing chlorine with methoxy (as in pazopanib) enhances kinase inhibition by improving binding affinity to vascular endothelial growth factor receptors (VEGFRs) .

Heteroaryl Modifications :

  • The pyridinyl derivative () replaces chlorine with a 6-methylpyridin-3-yl group, demonstrating the flexibility of the scaffold for diversifying interactions with biological targets .

Activité Biologique

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine, also known as a Pazopanib impurity, is a compound of interest due to its potential biological activities. It is structurally related to Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C14H14ClN5
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 444731-75-3
  • Physical Form : Light beige to beige solid
  • Purity : Typically around 97% in commercial preparations .

The compound acts primarily as an inhibitor of angiogenesis by blocking the signaling pathways mediated by VEGFR and PDGFR. This mechanism is crucial in cancer treatment as it helps to prevent tumor growth by inhibiting the formation of new blood vessels that supply nutrients to tumors.

Inhibition of Kinases

The compound's structural features suggest it may inhibit specific kinases involved in cancer progression. For example, pyrazole derivatives have been shown to possess inhibitory activity against kinases such as BRAF and EGFR, which are critical in various cancers. The presence of the pyrimidine ring in N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine may contribute to its kinase inhibitory potential .

Synthesis

The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine involves the reaction of 2H-indazol-6-amine with 4-chloro-2-pyrimidine under basic conditions. The general procedure includes:

  • Combining N,2,3-trimethyl-2H-indazol-6-amine with 4-chloro-2-pyrimidine.
  • Adding a base (e.g., sodium bicarbonate) and a solvent (e.g., DMF).
  • Heating the mixture to promote reaction completion.
  • Isolating the product through filtration and washing .

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of Pazopanib-related compounds on tumor growth in xenograft models, it was found that these compounds significantly reduced tumor volume compared to controls. While direct studies on N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine are sparse, its association with Pazopanib suggests potential efficacy against solid tumors.

Case Study 2: Kinase Inhibition

In vitro studies have shown that related compounds can inhibit key kinases involved in cancer signaling pathways. For instance, derivatives similar to this compound demonstrated IC50 values in the nanomolar range against various kinases, indicating strong inhibitory potential .

Q & A

Q. Table 1: Synthetic Method Comparison

Starting MaterialsReaction ConditionsYield (%)Key Characterization Techniques
6-Methoxypyridin-3-yl triflate60°C, 24 h551^1H NMR, HRMS, X-ray diffraction
3-Methyl-6-nitro-1H-indazoleReduction + methylation55IR, LC-MS, elemental analysis

Basic: How can researchers mitigate low yields in Ullmann coupling reactions for this compound?

Answer:
Optimize:

  • Catalyst System : Use Pd/Cu bimetallic catalysts to enhance coupling efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Control : Prolonged heating (>24 h) at 60°C minimizes side reactions .
  • Purification : Gradient flash chromatography (hexanes/ethyl acetate/methanol) removes unreacted halides .

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (at 113 K) provides:

  • Tautomer Confirmation : Distinguishes between 1H- and 2H-indazole tautomers via N–N bond distances (e.g., 1.34 Å for 2H-indazole) .
  • Chlorine Position : Confirms substitution at the 4-position of pyrimidine through electron density maps .
  • Hydrogen Bonding : Identifies methanol solvate interactions (O–H···N bonds at 2.89 Å) stabilizing the crystal lattice .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP1\overline{1}
R Factor0.039
Bond Length (C–Cl)1.74 Å

Advanced: What role does this compound play in Pazopanib’s structure-activity relationships (SAR)?

Answer:
As a key intermediate in Pazopanib synthesis, the compound’s pyrimidine and indazole moieties contribute to:

  • Kinase Inhibition : The chloro-pyrimidine group binds ATP pockets in VEGFR2 (Kd_d = 3.2 nM) .
  • Selectivity : N,2,3-Trimethyl substitution reduces off-target effects on PDGFR compared to unmodified analogs .
  • Metabolic Stability : Methyl groups hinder CYP3A4-mediated oxidation, improving half-life in preclinical models .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to simulate binding poses with kinase domains. Validate with mutagenesis studies (e.g., Ala-scanning of VEGFR2) .

Advanced: How can contradictory data in synthesis yields be analyzed?

Answer:
Discrepancies (e.g., 55% vs. 54% yields) arise from:

  • Reaction Scale : Milligram-scale reactions often report higher yields than industrial-scale processes due to better heat/mass transfer .
  • Impurity Profiles : HRMS detects trace byproducts (e.g., N,N,2,3-tetramethyl derivatives), reducing isolated yields .
  • Purification Losses : Silica gel chromatography may retain polar intermediates, necessitating alternative methods like preparative HPLC .

Q. Resolution Strategy :

Replicate conditions with internal standards (e.g., deuterated analogs) to quantify losses.

Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent ratio).

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Inert atmosphere (Ar/N2_2) at 2–8°C to prevent hydrolysis of the chloro-pyrimidine group .
  • Hazard Mitigation : Use fume hoods (P305+P351+P338 for eye contact) and PPE (gloves, goggles) due to H315/H319/H335 hazards .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.